

Application Notes: Mcl-1 Inhibitor S63845 for Studying Drug Resistance

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Compound of Interest

Compound Name: Mcl-1 inhibitor 14

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Introduction

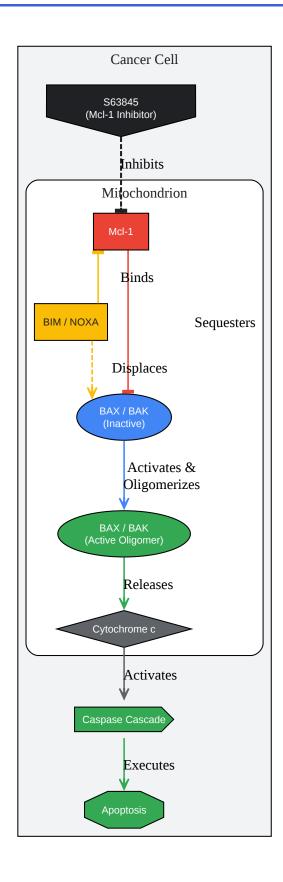
Myeloid cell leukemia 1 (Mcl-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2][3] Its overexpression is a common feature in a wide range of human cancers, where it plays a critical role in tumor cell survival and resistance to conventional therapies.[1][4] Mcl-1 sequesters pro-apoptotic proteins like BIM, BAK, and BAX, preventing them from initiating the mitochondrial apoptosis pathway. Consequently, high Mcl-1 levels are often linked to resistance against various treatments, including chemotherapy and other targeted agents like the Bcl-2 inhibitor venetoclax.

S63845 is a potent and highly selective small-molecule inhibitor of Mcl-1. It acts as a BH3 mimetic, binding with high affinity to the BH3-binding groove of Mcl-1, thereby disrupting its interaction with pro-apoptotic partners. This action liberates pro-apoptotic effectors, triggering BAX/BAK-dependent apoptosis in Mcl-1-dependent cancer cells. Its specificity makes S63845 an invaluable tool for dissecting Mcl-1's role in survival and for exploring mechanisms of drug resistance.

Mechanism of Action of S63845

S63845 competitively binds to the hydrophobic groove of McI-1, displacing pro-apoptotic BH3-only proteins (e.g., BIM, NOXA) and effector proteins (BAK, BAX). This disruption allows BAX and BAK to oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). The subsequent release of cytochrome c into the cytosol initiates the caspase cascade, culminating in apoptosis.





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Diagram 1. Mechanism of action for the Mcl-1 inhibitor S63845.



Application 1: Overcoming Resistance to Other Therapies

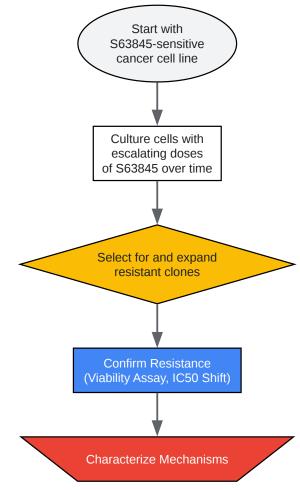
Mcl-1 overexpression is a known mechanism of resistance to various anticancer drugs, including the Bcl-2 inhibitor venetoclax. Cancer cells can develop a dependency on Mcl-1 to survive the apoptotic pressure from other treatments. S63845 can be used to synergistically induce apoptosis in these resistant populations.

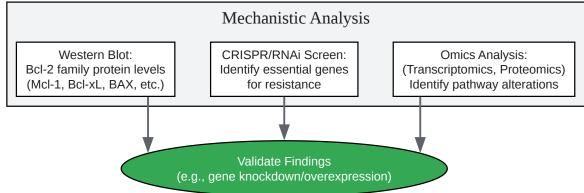
- Synergy with Bcl-2/Bcl-xL Inhibitors: In cancers dependent on multiple anti-apoptotic
 proteins, co-treatment with S63845 and inhibitors of Bcl-2 (e.g., venetoclax) or Bcl-xL can
 achieve a potent synergistic killing effect.
- Combination with Chemotherapy: Standard chemotherapies can induce cellular stress and upregulate pro-apoptotic BH3-only proteins. Combining these agents with S63845 can lower the threshold for apoptosis induction in chemoresistant tumors.

Application 2: Investigating Acquired Resistance to McI-1 Inhibition

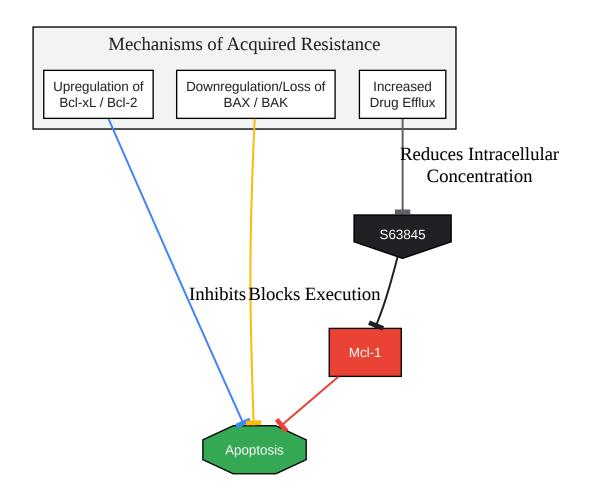
While potent, cancer cells can develop acquired resistance to S63845. Studying these resistance mechanisms provides critical insights into tumor evolution and potential bypass pathways. A common method is to generate resistant cell lines through continuous exposure to escalating doses of the inhibitor.











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